2-methoxy-5-(morpholin-4-ylsulfonyl)-N-(pyridin-3-yl)benzamide
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Overview
Description
2-Methoxy-5-(morpholin-4-ylsulfonyl)-N-(pyridin-3-yl)benzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a benzamide core substituted with methoxy, morpholinylsulfonyl, and pyridinyl groups, contributing to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-(morpholin-4-ylsulfonyl)-N-(pyridin-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzoic acid, morpholine, and 3-aminopyridine.
Formation of Intermediate: The first step involves the sulfonylation of morpholine with a sulfonyl chloride to form morpholin-4-ylsulfonyl chloride.
Coupling Reaction: The intermediate is then coupled with 2-methoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the sulfonylated benzamide intermediate.
Final Coupling: The final step involves coupling the sulfonylated benzamide intermediate with 3-aminopyridine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:
Batch Processing: Utilizing large reactors to handle bulk quantities of reagents.
Continuous Flow Chemistry: Employing continuous flow reactors to improve reaction efficiency and scalability.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(morpholin-4-ylsulfonyl)-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Methoxy-5-(morpholin-4-ylsulfonyl)-N-(pyridin-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-methoxy-5-(morpholin-4-ylsulfonyl)-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in cellular signaling pathways.
Pathways Involved: Inhibition of specific enzymes or modulation of receptor activities, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-(morpholin-4-ylsulfonyl)benzamide: Lacks the pyridinyl group, which may affect its biological activity.
N-(Pyridin-3-yl)-5-(morpholin-4-ylsulfonyl)benzamide: Lacks the methoxy group, potentially altering its chemical reactivity.
Uniqueness
2-Methoxy-5-(morpholin-4-ylsulfonyl)-N-(pyridin-3-yl)benzamide is unique due to the presence of all three functional groups (methoxy, morpholinylsulfonyl, and pyridinyl), which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its versatility in various applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
2-methoxy-5-morpholin-4-ylsulfonyl-N-pyridin-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-24-16-5-4-14(26(22,23)20-7-9-25-10-8-20)11-15(16)17(21)19-13-3-2-6-18-12-13/h2-6,11-12H,7-10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPSSZPAOLKOBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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